4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2NO2S and its molecular weight is 228.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The synthesis of thiophene derivatives, such as 4,5-Dichlorothiophene-2-carboxylic acid, represents a foundational aspect of research involving 4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride. Techniques leveraging N-chlorosuccinimide for chlorination showcase mild reaction conditions and high yield potential, pertinent for the industrial production of related compounds (Wang, Ji, & Sha, 2014).
Antimicrobial Activity
The antimicrobial activity of thiophene derivatives indicates a significant area of scientific research. For instance, compounds synthesized from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have demonstrated anti-microbial properties, highlighting the potential of thiophene-related compounds in developing new antibiotics or antibacterial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Corrosion Inhibition
The use of thiophene compounds in corrosion inhibition is another significant application. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown excellent inhibition performance on mild steel in hydrochloric acid medium, reaching up to 98% efficiency at certain concentrations. This research underlines the potential of thiophene derivatives in protective coatings and materials engineering (Bentiss et al., 2009).
Hydrogen Bonding Studies
The study of hydrogen bonding in molecules containing functional groups akin to this compound, such as 4-aminophenyl ethanol, offers insights into the complex interactions that govern molecular structure and behavior. These studies are critical for understanding the fundamental properties of chemical compounds and their interactions with biological systems (Obenchain et al., 2015).
Material Science and Engineering
Thiophene derivatives have found applications in material science, particularly in the synthesis of polymers with specific properties. Poly(amido-amine)s carrying primary amino groups as side substituents, synthesized through reactions involving thiophene derivatives, exemplify the versatility of these compounds in creating materials with tailored functionalities for biomedical and industrial applications (Malgesini, Verpilio, Duncan, & Ferruti, 2003).
Properties
IUPAC Name |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c7-5-3(2-8)1-4(11-5)6(9)10;/h1H,2,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVGBGZZGLKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CN)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.